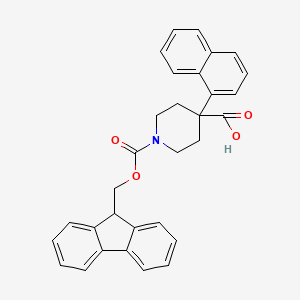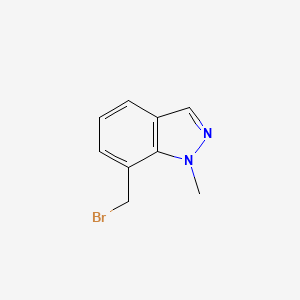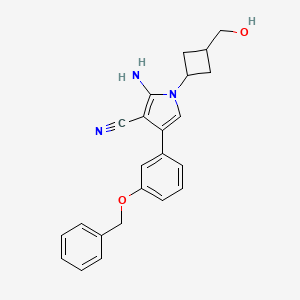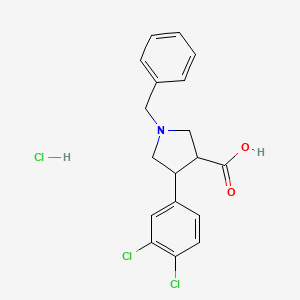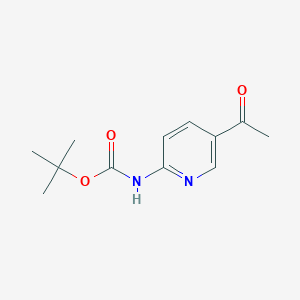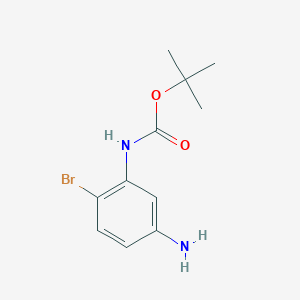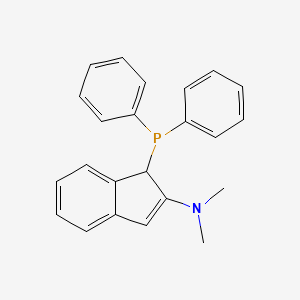
1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene
Übersicht
Beschreibung
Tertiary phosphines, which are compounds containing a phosphorus atom bonded to three carbon atoms, are a major area of study in organophosphorus chemistry . They are often used as ligands in transition metal catalysis and organocatalysis .
Synthesis Analysis
Tertiary phosphines can be synthesized through various methods. One common approach is the reaction of Grignard reagents with corresponding chlorophosphines . This method has been used to synthesize a wide range of phosphines .Molecular Structure Analysis
The molecular structure of a phosphine depends on the specific groups attached to the phosphorus atom. For example, in the case of ferrocene-based phosphine ligands, the phosphorus is bonded to a ferrocene group and two other groups .Chemical Reactions Analysis
Tertiary phosphines can participate in a variety of chemical reactions. They are often used as ligands in transition metal catalysis, where they can facilitate a wide range of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a phosphine depend on its specific structure. For example, the solubility of a phosphine can vary depending on the nature of the groups attached to the phosphorus atom .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Isomerization
- Coordination with Rhodium: The compound exhibits interesting behavior in coordination chemistry, particularly with Rhodium(I). For instance, 1-(Diphenylphosphino)-2-(dimethylamino)indene has been studied for its isomerization and coordination with Rhodium(I). This coordination leads to various complexes with potential catalytic applications (Cipot et al., 2003).
Ligand Synthesis and Isomerization Behavior
- Synthesis of Bisplanar Chiral Bis(phosphino-η5-indenyl) Iron(II) Complexes: The compound is involved in the synthesis of phosphinoindenes, which are used to prepare indenyl ferrocenes. These compounds are bisplanar chiral systems potentially forming rac and meso isomers, providing insights into the isomerization behavior of such complexes (Curnow et al., 2004).
Hemilability in Palladium Complexes
- Novel Binding Modes in Palladium Complexes: Studies on new allyl complexes of palladium bearing atropisomeric ligands, including 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, have revealed unique binding modes. These include Pd-N bond rupture and η2 binding, contributing to our understanding of hemilability in these complexes (Faller & Sarantopoulos, 2004).
Catalytic Activity in Olefin Polymerization
- Catalytic Activity in Transition Metal Complexes: The compound is part of the study in creating transition metal pincer complexes. These complexes, involving elements like titanium, vanadium, and niobium, have shown significant catalytic activity in olefin polymerization (Chuchuryukin et al., 2011).
Asymmetric Synthesis Promoted by Palladium Complexes
- Promotion of Asymmetric Synthesis: Organopalladium complexes containing this compound have been utilized to promote asymmetric hydroalkoxylation reactions. This demonstrates the compound's role in enabling regio- and stereo-selective synthesis processes (Zhang et al., 2011).
Ligand Synthesis in Metal Complexes
- Ligand Synthesis in Metal Complexes: The compound is a key intermediate in the synthesis of various ferrocenyl ligands. Its role in such syntheses aids in understanding the formation and properties of metal complexes (Mouas et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene plays a crucial role in biochemical reactions, particularly as a ligand in transition metal catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it has been shown to interact with transition metal complexes, enhancing their catalytic efficiency in organic synthesis reactions . The nature of these interactions often involves the coordination of the phosphine group with the metal center, thereby stabilizing the transition state and lowering the activation energy of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways . Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The phosphine group of the compound can form coordination bonds with metal ions in enzymes, leading to either inhibition or activation of enzymatic activity . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential alterations in its biochemical properties. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range lead to diminished efficacy or increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to interact with enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of intermediates and overall metabolic flux. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, thereby influencing lipid homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and accumulation within specific tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethyl-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NP/c1-24(2)22-17-18-11-9-10-16-21(18)23(22)25(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKUSEFNLYUXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2C1P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698086 | |
| Record name | 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628323-64-8 | |
| Record name | 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




